![molecular formula C12H10Cl2N2OS B3371860 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 82632-78-8](/img/structure/B3371860.png)
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Overview
Description
The compound “2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a functional ingredient in the form of an emulsifier, thickener, and acidifier . It has potential anticancer properties and is used in the synthesis of certain compounds . It also exhibits antifungal activity .
Synthesis Analysis
The synthesis of this compound involves various steps, as indicated by the NMR and IR data . The compound’s synthesis involves reactions that generate different functional groups, including aromatic rings, thiazole, and amide .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The compound undergoes various chemical reactions, as indicated by its NMR and IR data . The compound’s reactions involve changes in different functional groups, including aromatic rings, thiazole, and amide .Physical And Chemical Properties Analysis
The compound has a boiling point of 169-172°C . Its molecular weight is 204.06 g/mol . The compound is solid at room temperature .Scientific Research Applications
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Molecular Orientation and Crystal Formation
The compound exhibits a unique molecular orientation where the chlorophenyl ring is positioned at an angle of 7.1° relative to the thiazole ring. Within the crystal structure, molecules are interconnected through C—H⋯O intermolecular interactions, forming zigzag chains along the b-axis. This indicates potential applications in the field of crystal engineering and materials science, where molecular orientation and intermolecular interactions play crucial roles in determining the properties of materials (Saravanan et al., 2016).
Medicinal Chemistry and Pharmacology
Synthesis and Evaluation of Anticancer Agents N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, have been synthesized and evaluated for their anticancer activity. The compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells while showing minimal impact on NIH/3T3 mouse embryoblast cell lines. This suggests potential applications in the development of targeted anticancer therapies (Evren et al., 2019).
Biochemistry and Molecular Biology
Quantitative Structure-Activity Relationship (QSAR) and Antibacterial Activity The compound is part of a series that was evaluated for antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies were carried out, indicating the importance of hydrophobicity and steric bulk for antibacterial efficacy. This highlights its potential in developing new antibacterial agents and the importance of structural modifications to enhance therapeutic properties (Desai et al., 2008).
Photovoltaic and Optical Applications
Photovoltaic Efficiency and Ligand-Protein Interactions The compound and its analogs have been studied for photovoltaic applications, showing good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have suggested interactions with the Cyclooxygenase 1 (COX1) enzyme, indicating potential applications in drug development and photovoltaic efficiency modeling (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGWXADRZNWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180683 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
CAS RN |
82632-78-8 | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82632-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)
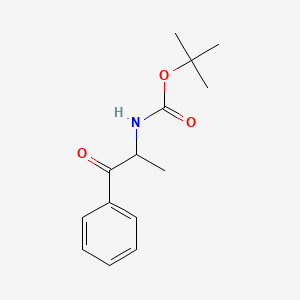
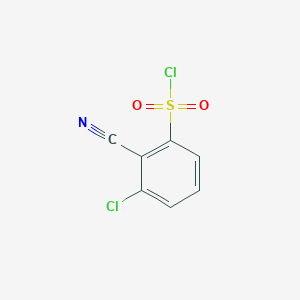
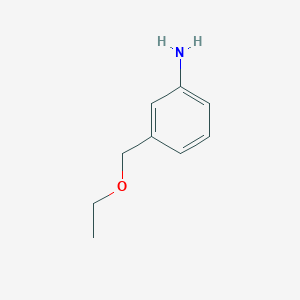

![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)
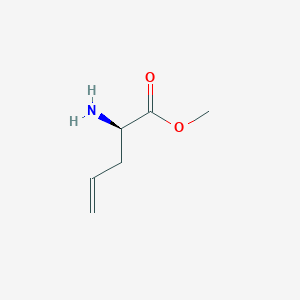
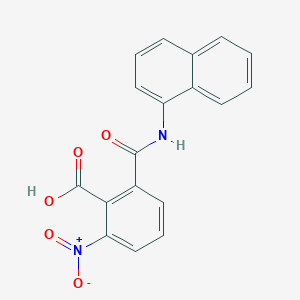
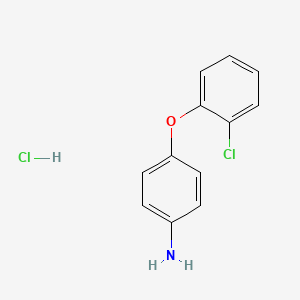
![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
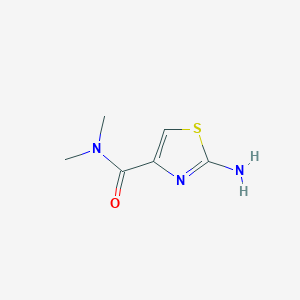
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)